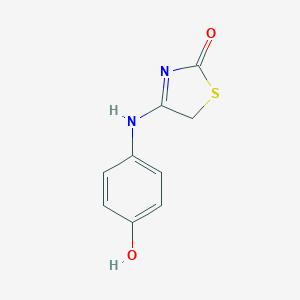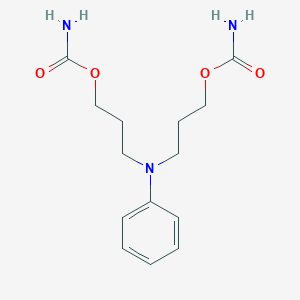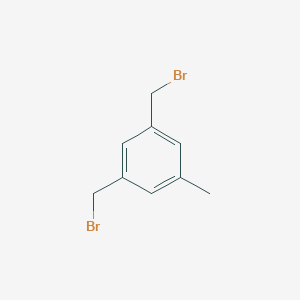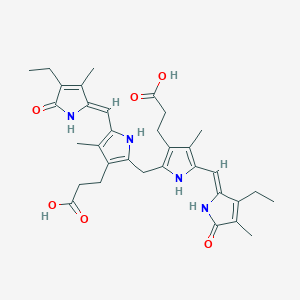
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound that belongs to the thioxanthenone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed that the compound interacts with various biomolecules, including DNA, RNA, and proteins, leading to their modification or degradation. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to generate reactive oxygen species, which can induce oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been reported to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is also stable under various conditions, making it suitable for long-term storage and transportation. However, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several potential future directions. One possible direction is the development of new fluorescent probes based on thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- for the detection and quantification of various analytes. Another direction is the optimization of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- as a photosensitizer for photodynamic therapy, including the improvement of its efficacy and selectivity. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be further studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has great potential for further scientific research and development, and its applications can have a significant impact on various fields.
Métodos De Síntesis
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 4-methylpiperazine with thioxanthen-9-one in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- in high purity and yield.
Aplicaciones Científicas De Investigación
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe to detect and quantify various analytes, including metal ions, amino acids, and proteins. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.
Propiedades
Número CAS |
19057-91-1 |
|---|---|
Nombre del producto |
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- |
Fórmula molecular |
C19H20N2OS |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-methyl-1-(4-methylpiperazin-1-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20N2OS/c1-13-7-8-15(21-11-9-20(2)10-12-21)17-18(22)14-5-3-4-6-16(14)23-19(13)17/h3-8H,9-12H2,1-2H3 |
Clave InChI |
AVIAHTQKEGGJDV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
SMILES canónico |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
Otros números CAS |
19057-91-1 |
Sinónimos |
4-Methyl-1-(4-methyl-1-piperazinyl)-9H-thioxanthen-9-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



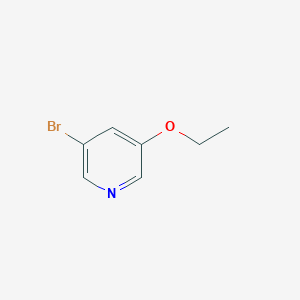
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
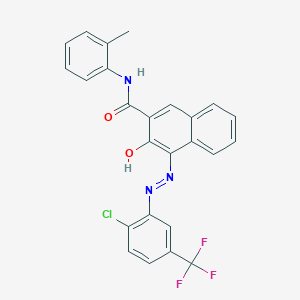
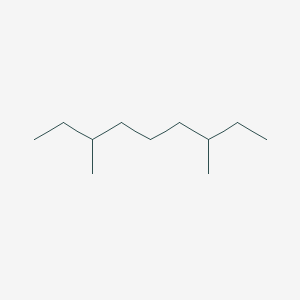
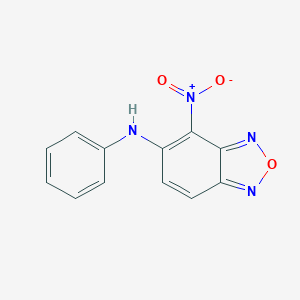
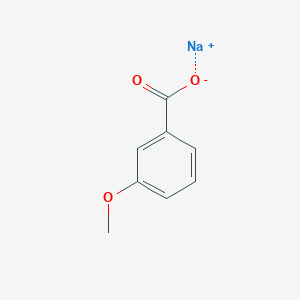
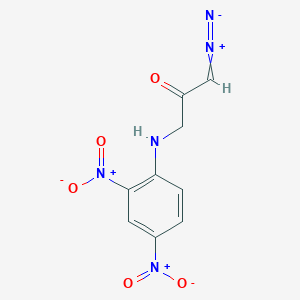
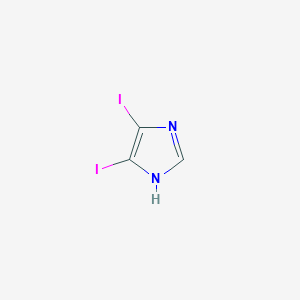
acetate](/img/structure/B103585.png)
